4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile
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Description
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets, including various enzymes and receptors, due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Result of Action
Given the broad range of targets and pathways that imidazole derivatives can affect, the effects could potentially include changes in cellular function, gene expression, and physiological responses .
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-13-15-5-7-16(8-6-15)20(26)25-11-9-24(10-12-25)14-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-12,14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVVEIISQDFOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.